![molecular formula C16H14ClNO2S B2443194 7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396767-49-9](/img/structure/B2443194.png)
7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a derivative of 1,4-benzodiazepine-2-ones . These biomolecules have wide biological activities and possess therapeutic applications .
Synthesis Analysis
The synthesis of this compound involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters . This reaction is carried out in the absence of solvent, under conventional heating conditions, and in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic base and a good solid catalyst .Molecular Structure Analysis
The molecular structure of this compound is confirmed by FT-IR, 1H-NMR, 13C-NMR, and MASS spectroscopy . The stereochemistry of 1,4-benzodiazepine-2-ones is important, and the most stable conformer of one of the products is studied for conformational analysis .Chemical Reactions Analysis
The Michael addition reaction is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications . In the case of this compound, the reaction is carried out with fumaric esters .Scientific Research Applications
Spectroscopic and Quantum Chemical Studies
Spectroscopic and quantum chemical studies have provided detailed insights into the molecular geometry, vibrational frequencies, and electronic properties of compounds related to 7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. These studies involve advanced calculations to elucidate the compound's structure, vibrational modes, and electronic transitions, offering a comprehensive understanding of its molecular characteristics. For instance, research has explored the absorption wavelength, oscillator strength, polarizability, first hyperpolarizability, and dipole moment, alongside 1H and 13C NMR chemical shifts, to describe charge transfer within the molecule and identify potential sites for electrophilic and nucleophilic attacks (B. Sylaja, S. Gunasekaran, S. Srinivasan, 2016).
Practical Synthesis and Chemical Reactions
The development of practical synthesis methods for related compounds demonstrates the chemical versatility and applicability of 7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in producing pharmaceutically relevant molecules. For example, a practical synthesis approach for an orally active CCR5 antagonist highlights the compound's role in medicinal chemistry, showcasing efficient routes for complex organic transformations (T. Ikemoto et al., 2005).
Structural Analysis and Crystallography
Crystallographic studies provide insights into the structural characteristics of benzoxazepine derivatives, including 7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. Such research explores the molecular conformations, intermolecular interactions, and crystal packing, enhancing our understanding of the material properties and the potential for drug design applications. Investigations into isomorphism and isostructurality among derivatives reveal the subtle differences influencing molecular packing and interaction patterns, which are crucial for designing compounds with desired biological activities (Maria C. Blanco et al., 2012).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of benzoxazepine derivatives, including those related to 7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, highlight their potential pharmacological applications. Novel synthetic routes have been developed to produce derivatives with potential antimicrobial and anti-inflammatory activities, showcasing the compound's significance in drug discovery and development (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).
Future Directions
properties
IUPAC Name |
7-chloro-4-(4-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-21-14-5-3-13(4-6-14)18-9-11-8-12(17)2-7-15(11)20-10-16(18)19/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXNJMPREXRYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

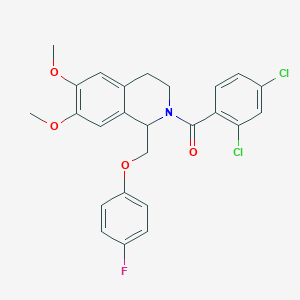
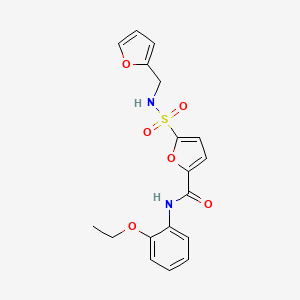
![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)
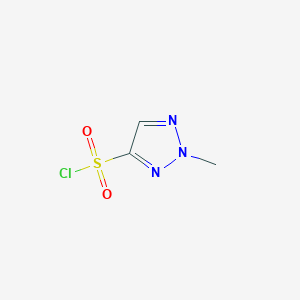

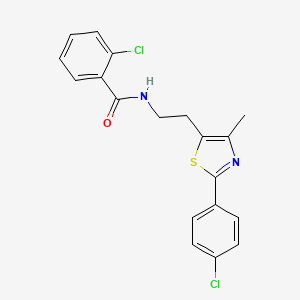
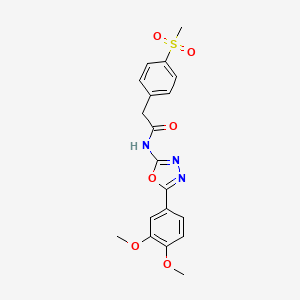
![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2443125.png)
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)
![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)
